Cas no 726162-94-3 ([(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine)
![[(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine structure](https://ja.kuujia.com/scimg/cas/726162-94-3x500.png)
[(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine 化学的及び物理的性質
名前と識別子
-
- 4-Pyridinemethanamine,N-[(1-ethyl-2-pyrrolidinyl)methyl]-(9CI)
- (1-ETHYL-PYRROLIDIN-2-YLMETHYL)-PYRIDIN-4-YLMETHYL-AMINE
- [(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine
- AKOS016344331
- 726162-94-3
- AKOS000244296
- BB 0260898
- Z90539709
- 1-(1-ethylpyrrolidin-2-yl)-N-(pyridin-4-ylmethyl)methanamine
- EN300-50107
- [(1-ethylpyrrolidin-2-yl)methyl](pyridin-4-ylmethyl)amine
- CS-0455293
-
- MDL: MFCD05238084
- インチ: InChI=1S/C13H21N3/c1-2-16-9-3-4-13(16)11-15-10-12-5-7-14-8-6-12/h5-8,13,15H,2-4,9-11H2,1H3
- InChIKey: DGPJTESPWRLSFV-UHFFFAOYSA-N
- ほほえんだ: CCN1CCCC1CNCC2=CC=NC=C2
計算された属性
- せいみつぶんしりょう: 219.173547683g/mol
- どういたいしつりょう: 219.173547683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.2
[(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B442008-50mg |
[(1-ethylpyrrolidin-2-yl)methyl](pyridin-4-ylmethyl)amine |
726162-94-3 | 50mg |
$ 50.00 | 2022-06-07 | ||
TRC | B442008-100mg |
[(1-ethylpyrrolidin-2-yl)methyl](pyridin-4-ylmethyl)amine |
726162-94-3 | 100mg |
$ 95.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012452-1g |
(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-4-ylmethyl-amine |
726162-94-3 | 1g |
6144.0CNY | 2021-07-05 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4837-10G |
[(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine |
726162-94-3 | 95% | 10g |
¥ 2,772.00 | 2023-03-16 | |
Enamine | EN300-50107-2.5g |
[(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine |
726162-94-3 | 91% | 2.5g |
$794.0 | 2023-02-10 | |
1PlusChem | 1P00FYP0-100mg |
4-Pyridinemethanamine,N-[(1-ethyl-2-pyrrolidinyl)methyl]-(9CI) |
726162-94-3 | 91% | 100mg |
$218.00 | 2025-02-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 012452-1g |
(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-4-ylmethyl-amine |
726162-94-3 | 1g |
6144CNY | 2021-05-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4837-1g |
[(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine |
726162-94-3 | 95% | 1g |
¥677.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525960-1g |
1-(1-Ethylpyrrolidin-2-yl)-N-(pyridin-4-ylmethyl)methanamine |
726162-94-3 | 98% | 1g |
¥868.00 | 2024-05-02 | |
Ambeed | A312831-1g |
1-(1-Ethylpyrrolidin-2-yl)-N-(pyridin-4-ylmethyl)methanamine |
726162-94-3 | 97% | 1g |
$236.0 | 2024-04-17 |
[(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine 関連文献
-
1. Back matter
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
[(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amineに関する追加情報
Chemical Profile of [(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine (CAS No. 726162-94-3)
Compound with the CAS number 726162-94-3 and the systematic name [(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine represents a significant molecule in the realm of pharmaceutical chemistry. This compound, characterized by its intricate structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple heterocyclic rings and alkyl substituents suggests a high degree of molecular complexity, which is often associated with compounds exhibiting unique pharmacological properties.
The structural motif of (1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine incorporates a pyrrolidine ring substituted with an ethyl group at the 1-position and a methyl group at the 2-position. This configuration is further augmented by the presence of a pyridine ring at the 4-position, which is connected to another methyl group. Such structural features are commonly explored in the development of bioactive molecules due to their ability to interact with biological targets through various non-covalent interactions.
In recent years, there has been a surge in research focused on developing novel small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The compound (1-ethylpyrrolidin-2-yl)methyl[(pyridin-4-yl)methyl]amine has been investigated for its potential role as a modulator in several pharmacological contexts. Its dual functionality, arising from the combination of the pyrrolidine and pyridine moieties, positions it as a candidate for further exploration in therapeutic applications.
One of the most compelling aspects of this compound is its structural similarity to known pharmacophores that have demonstrated efficacy in clinical settings. The pyridine ring, in particular, is a ubiquitous feature in many drugs due to its ability to form hydrogen bonds and engage in π-stacking interactions with biological targets. The (1-ethylpyrrolidin-2-yl)methyl] moiety adds an additional layer of complexity, potentially influencing both solubility and metabolic stability, which are critical factors in drug development.
Recent studies have highlighted the importance of rational drug design approaches that leverage computational modeling and high-throughput screening to identify promising candidates for further optimization. The compound (1-ethylpyrrolidin-2-yl)methyl[(pyridin-4-yl)methyl]amine has been subjected to such methodologies, revealing potential binding affinities and interaction profiles that warrant further investigation. These preliminary findings suggest that this molecule may exhibit inhibitory activity against certain enzymes or receptors relevant to neurological disorders, inflammation, and cancer.
The synthesis of this compound involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps include nucleophilic substitution reactions, alkylation processes, and functional group interconversions. Advanced synthetic techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct the desired carbon-carbon bonds efficiently. The use of chiral auxiliaries or catalysts may also be necessary to achieve enantiopure forms, which are often required for pharmaceutical applications.
The pharmacokinetic properties of (1-ethylpyrrolidin-2-yl)methyl[(pyridin-4-yl)methyl]amine are another critical area of interest. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) must be thoroughly evaluated before advancing into clinical trials. Preclinical studies have begun to address these aspects, providing insights into the compound's behavior within biological systems. For instance, preliminary data suggest favorable oral bioavailability and moderate metabolic stability, indicating potential for further development.
In conclusion, (1-ethylpyrrolidin-2-yl)methyl[(pyridin-4-yll)methy]amine (CAS No. 72616294) represents a promising candidate for therapeutic intervention based on its structural complexity and demonstrated pharmacological potential. Continued research efforts are warranted to fully elucidate its mechanism of action and optimize its pharmacokinetic profile. As advancements in synthetic chemistry and computational biology continue to accelerate drug discovery pipelines, compounds like this one hold significant promise for addressing unmet medical needs in various therapeutic areas.
726162-94-3 ([(1-ethylpyrrolidin-2-yl)methyl][(pyridin-4-yl)methyl]amine) 関連製品
- 2228830-59-7(2-(2,3-dihydro-1H-inden-4-yl)-2-methylpropanal)
- 2877666-43-6(N-(oxan-4-yl)-2-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-4-yl}acetamide)
- 1017418-66-4(3-(3,4-dimethoxyphenyl)morpholine)
- 1281303-65-8(2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole)
- 2098129-72-5(4-Cycloheptylpiperazin-1-amine)
- 196407-99-5(1-Acetoacetyl-2-Methylpiperidine)
- 2229224-85-3(methyl 2-hydroxy-2-(3-hydroxy-4-nitrophenyl)acetate)
- 1444006-57-8(Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 4,9-dibromo-2,7-didodecyl-)
- 2165532-10-3(1-((1S,2S)-2-(3-bromophenyl)cyclopropyl)ethanone)
- 917746-80-6(2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol)
